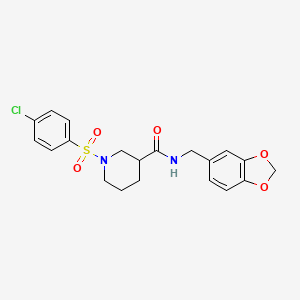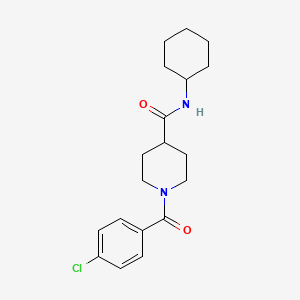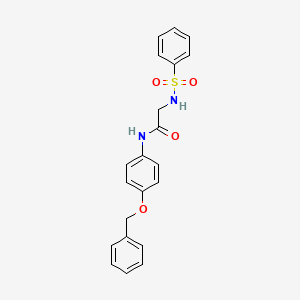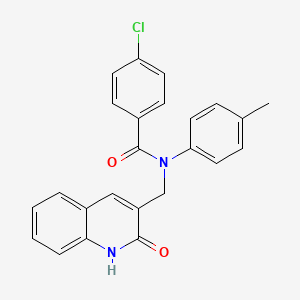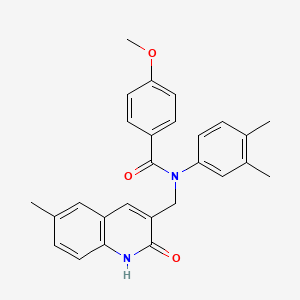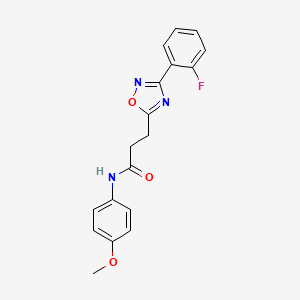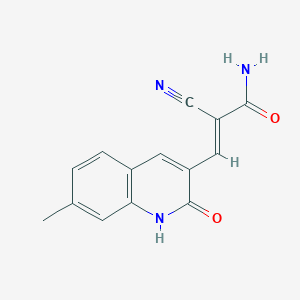
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide, also known as CQA, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic and medicinal properties.
Scientific Research Applications
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases (Jia et al., 2018). This compound has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2017).
Mechanism of Action
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide's mechanism of action involves the inhibition of oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage (Jia et al., 2018). Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway (Wang et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of lipid peroxidation, the enhancement of antioxidant enzyme activity, and the inhibition of cell proliferation (Jia et al., 2018). This compound has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes (Wang et al., 2017).
Advantages and Limitations for Lab Experiments
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes (Wang et al., 2017).
Future Directions
Future research on (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases. Additionally, further studies could investigate the effects of this compound on the gut microbiome and its potential use in the treatment of metabolic disorders, such as obesity and diabetes (Jia et al., 2018).
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising potential for therapeutic and medicinal applications. Its mechanism of action involves the inhibition of oxidative stress and inflammation, and it has been studied for its ability to treat various diseases, including cancer and neurodegenerative diseases. While its synthesis method is complex, this compound has several advantages for lab experiments, and future research could focus on its potential use in the treatment of metabolic disorders and other diseases.
Synthesis Methods
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with malononitrile, followed by the reaction with acryloyl chloride. The final product is obtained through purification and recrystallization (Wang et al., 2017).
properties
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-3-9-5-10(6-11(7-15)13(16)18)14(19)17-12(9)4-8/h2-6H,1H3,(H2,16,18)(H,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAWQRPYGPXNN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
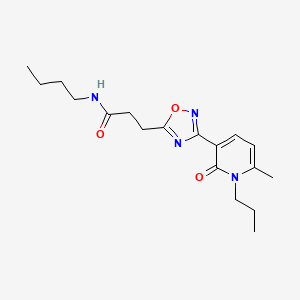



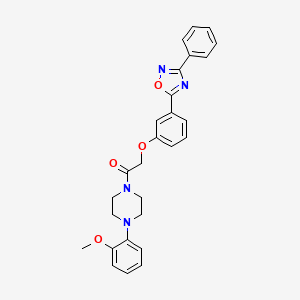
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)

